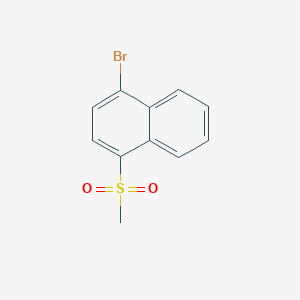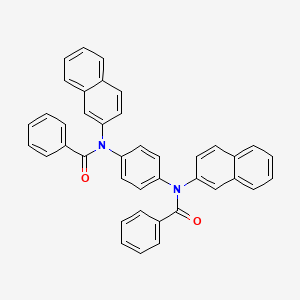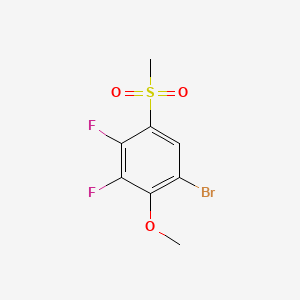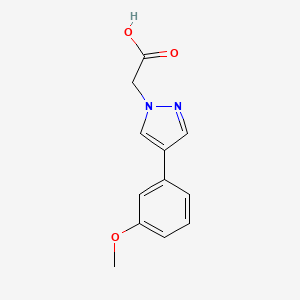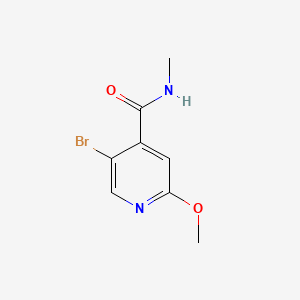
5-Bromo-2-methoxy-N-methylisonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-methoxy-N-methylisonicotinamide is an organic compound with the chemical formula C10H11BrN2O2. It is a pale yellow to orange solid with a fixed molecular weight and structure . This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 5-Bromo-2-methoxy-N-methylisonicotinamide involves several steps. One common method includes the bromination of 2-methoxyisonicotinamide followed by methylation. The reaction conditions typically involve the use of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
5-Bromo-2-methoxy-N-methylisonicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-Bromo-2-methoxy-N-methylisonicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-methoxy-N-methylisonicotinamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .
Comparaison Avec Des Composés Similaires
5-Bromo-2-methoxy-N-methylisonicotinamide can be compared with other similar compounds, such as:
2-Bromo-N-methoxy-N-methylisonicotinamide: Similar in structure but with different substitution patterns.
5-Bromo-N-ethyl-2-methoxybenzenesulfonamide: Another brominated compound with different functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties .
Propriétés
Formule moléculaire |
C8H9BrN2O2 |
|---|---|
Poids moléculaire |
245.07 g/mol |
Nom IUPAC |
5-bromo-2-methoxy-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C8H9BrN2O2/c1-10-8(12)5-3-7(13-2)11-4-6(5)9/h3-4H,1-2H3,(H,10,12) |
Clé InChI |
MIJYEOAHEFTNSY-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC(=NC=C1Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


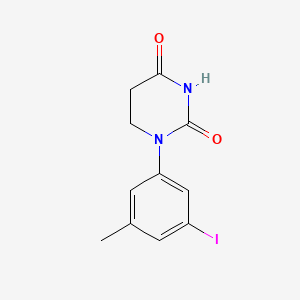
![Methanamine,N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thienyl)propylidene]-](/img/structure/B14771524.png)
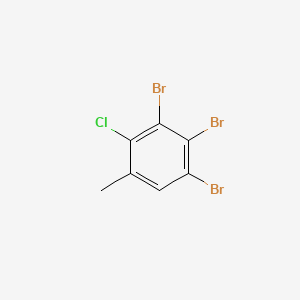
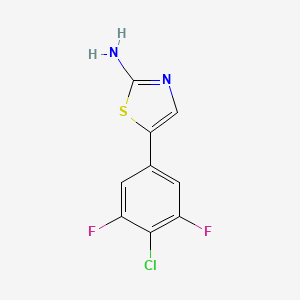

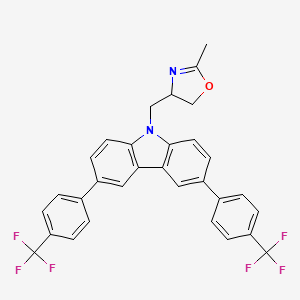
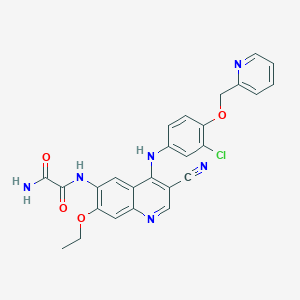

![(2R)-1-[(R)-(Dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14771557.png)
